(3-Fluoro-2-methylpyridin-4-YL)boronic acid
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Overview
Description
“(3-Fluoro-2-methylpyridin-4-YL)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It is used in research and has a molecular weight of 154.935 .
Synthesis Analysis
Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-2-methylpyridin-4-YL)boronic acid” is represented by the SMILES notationCc1nccc(B(O)O)c1F
. Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are used in Suzuki–Miyaura coupling reactions . They are also involved in the protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
“(3-Fluoro-2-methylpyridin-4-YL)boronic acid” has a molecular weight of 154.935 and an accurate mass of 155.055 . It is typically stored at room temperature .Scientific Research Applications
Sensing Applications
Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different compounds, which can be particularly useful in analytical chemistry.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development.
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This is a key reaction in organic synthesis, allowing for the formation of new carbon-carbon bonds.
Catalysis
Borinic acids are also used in catalysis . Their unique properties make them effective catalysts for a variety of chemical reactions.
Materials Science
Borinic acids are used in materials science, including the development of polymer or optoelectronics materials . This opens up a wide range of potential applications in various industries.
Safety and Hazards
properties
IUPAC Name |
(3-fluoro-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDELAHKCYGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678193 |
Source
|
Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-56-2 |
Source
|
Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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